LogD and Lipophilicity: Differential Membrane Penetration of 2-Chloro-4-fluorophenylhydrazine
The hydrochloride salt of (2-chloro-4-fluorophenyl)hydrazine exhibits a LogD (pH 7.4) of 2.11 [1]. While direct comparative LogD data for mono-halogenated analogs under identical conditions are not available, the dual halogen substitution pattern (ortho-Cl, para-F) is well-established in medicinal chemistry to yield distinct lipophilicity and electronic properties compared to mono-substituted phenylhydrazines .
| Evidence Dimension | Distribution Coefficient (Lipophilicity) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 2.11 |
| Comparator Or Baseline | Mono-halogenated phenylhydrazine analogs (no direct quantitative comparative data available) |
| Quantified Difference | Not directly quantifiable due to lack of comparative data under identical conditions |
| Conditions | Calculated property (JChem) for the hydrochloride salt; pH 7.4 |
Why This Matters
LogD at physiological pH predicts membrane permeability and tissue distribution; compounds with distinct LogD values are not interchangeable in drug candidate optimization.
- [1] Chembase. (2-chloro-4-fluorophenyl)hydrazine hydrochloride. http://en.chembase.cn/molecule-34656.html View Source
